

Attaching Dicarboxylic Acid PEG Linkers to Solid Supports: Application Notes and Protocols

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Compound of Interest

Compound Name: Peg6-(CH₂CO₂H)₂

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Introduction

Polyethylene glycol (PEG) linkers are integral components in drug development and bioconjugation, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules.^[1] The specific linker, Hexaethylene glycol-bis(carboxymethyl) ether (**Peg6-(CH₂CO₂H)₂**), is a hydrophilic, bifunctional spacer containing two terminal carboxylic acid groups.^{[2][3]} This symmetrical structure is particularly useful in the synthesis of homo-PROTACs (Proteolysis Targeting Chimeras), which involve the dimerization of small molecules.^{[2][4]} This document provides detailed protocols and application notes for the covalent attachment of **Peg6-(CH₂CO₂H)₂** to amine-functionalized solid supports, a critical step in solid-phase synthesis strategies.

Principle of Amide Bond Formation

The attachment of **Peg6-(CH₂CO₂H)₂** to an amine-functionalized solid support is typically achieved through the formation of a stable amide bond. The carboxylic acid moieties of the PEG linker are first activated to form a more reactive species that is susceptible to nucleophilic attack by the primary amines on the solid support. A widely employed and efficient method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt). The additive forms a more stable active ester intermediate, which then reacts with the amine to form the amide linkage.

Quantitative Data Summary

The efficiency of the coupling reaction is influenced by several factors, including the type of solid support, the solvent, and the molar ratios of the reactants. The following table summarizes typical molar equivalents and reaction conditions for the coupling of a dicarboxylic acid PEG linker to an amine-functionalized resin. It is important to note that optimization is often necessary for specific applications.

Parameter	Molar Equivalents (relative to amine sites on resin)	Typical Range/Value	Reference
Peg6-(CH ₂ CO ₂ H) ₂	2 - 5 eq	Optimization may be required	
EDC or DIC	2 - 5 eq		
NHS or HOBt	2 - 5 eq		
DIPEA (N,N-Diisopropylethylamine)	4 - 10 eq	Used as a non-nucleophilic base	
Solvent	-	DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)	
Reaction Time	-	1 - 6 hours	
Temperature	-	Room Temperature	

Experimental Protocols

Materials and Reagents

- Amine-functionalized solid support (e.g., Amino-functionalized polystyrene resin, PEGA resin)
- Peg6-(CH₂CO₂H)₂**

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM), anhydrous
- Methanol (MeOH)
- Piperidine (for Fmoc deprotection if applicable)
- Reaction vessel for solid-phase synthesis
- Shaker or rocker

Protocol for Attaching Peg6-(CH₂CO₂H)₂ to an Amine-Functionalized Resin

This protocol is a general guideline and may require optimization based on the specific resin and desired loading capacity.

Step 1: Resin Swelling and Preparation

- Weigh the desired amount of amine-functionalized resin into a suitable reaction vessel.
- Add sufficient anhydrous DMF to swell the resin (typically 10-15 mL per gram of resin).
- Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
- If the resin is Fmoc-protected, deprotect the amine groups by treating with 20% piperidine in DMF for 20 minutes.
- Wash the resin thoroughly with DMF (3-5 times) to remove the deprotection solution and any residual reagents.

Step 2: Activation of **Peg6-(CH₂CO₂H)₂**

- In a separate vial, dissolve **Peg6-(CH₂CO₂H)₂** (5 equivalents relative to the resin's amine loading) and NHS (5 equivalents) in anhydrous DMF.
- Add EDC-HCl (5 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid groups. The activation reaction is most efficient at a pH of 4.5-7.2.

Step 3: Coupling to the Solid Support

- Drain the DMF from the swollen resin.
- Immediately add the pre-activated **Peg6-(CH₂CO₂H)₂** solution to the resin.
- Add DIPEA (10 equivalents) to the reaction mixture.
- Agitate the mixture at room temperature for 2-6 hours. The reaction of the NHS-activated linker with primary amines is most efficient at a pH of 7-8.

Step 4: Washing

- After the coupling reaction, drain the reaction mixture from the resin.
- Wash the resin extensively to remove unreacted reagents and byproducts. A typical washing sequence is:
 - DMF (3 times)
 - DCM (3 times)
 - MeOH (3 times)
 - DCM (3 times)
- Dry the resin under vacuum.

Step 5 (Optional): Capping of Unreacted Amines

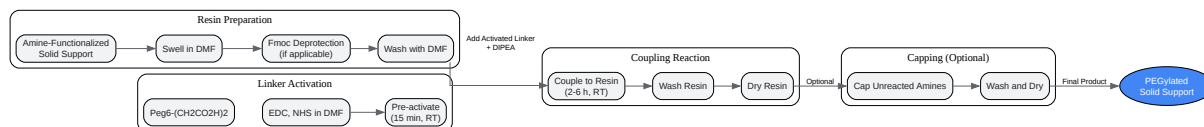
To prevent side reactions in subsequent synthetic steps, any unreacted amine groups on the solid support can be capped.

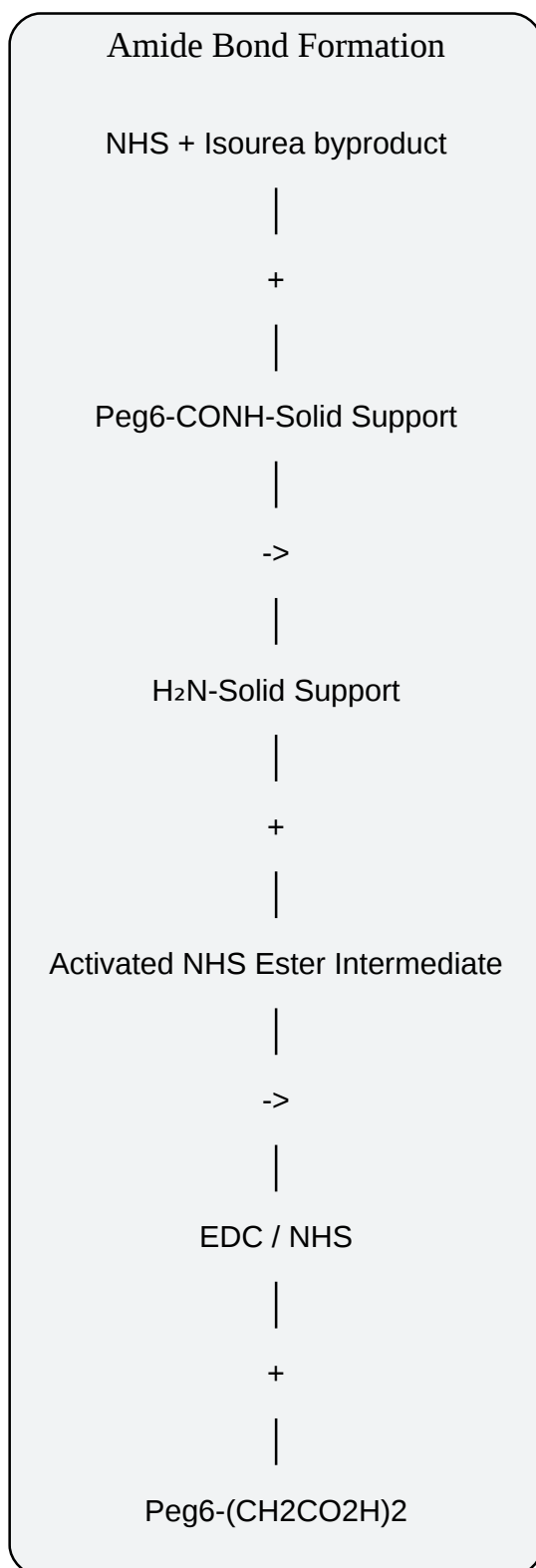
- Swell the resin in DMF.
- Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
- React for 30 minutes at room temperature.
- Wash the resin as described in Step 4.
- Dry the resin under vacuum.

Quantification of PEG Linker Loading

Determining the loading of the PEG linker onto the solid support is crucial for subsequent reactions. One common method involves the spectrophotometric quantification of a chromophore released after a chemical treatment. If an Fmoc-protected amine was used on the resin, the loading can be determined by treating a known weight of the dried, PEGylated resin with 20% piperidine in DMF and measuring the absorbance of the released dibenzofulvene-piperidine adduct at approximately 301 nm.

Diagrams





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